molecular formula C15H23NO3S B603352 (Oxolan-2-ylmethyl)[(2,3,4,5-tetramethylphenyl)sulfonyl]amine CAS No. 1111149-45-1

(Oxolan-2-ylmethyl)[(2,3,4,5-tetramethylphenyl)sulfonyl]amine

Cat. No.: B603352
CAS No.: 1111149-45-1
M. Wt: 297.4g/mol
InChI Key: OGQJOTJZCVZIFF-UHFFFAOYSA-N
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Description

(Oxolan-2-ylmethyl)[(2,3,4,5-tetramethylphenyl)sulfonyl]amine is a complex organic compound that features both an oxolane ring and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Oxolan-2-ylmethyl)[(2,3,4,5-tetramethylphenyl)sulfonyl]amine typically involves the reaction of oxolane derivatives with sulfonyl chlorides under basic conditions. One common method includes the use of oxolane-2-methanol and 2,3,4,5-tetramethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

(Oxolan-2-ylmethyl)[(2,3,4,5-tetramethylphenyl)sulfonyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, (Oxolan-2-ylmethyl)[(2,3,4,5-tetramethylphenyl)sulfonyl]amine is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The sulfonamide group is known to interact with various enzymes, making it a valuable tool in the study of enzyme mechanisms and drug development .

Medicine

Medically, this compound is investigated for its potential therapeutic applications, including as an antimicrobial and anticancer agent. Its ability to inhibit specific enzymes makes it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of (Oxolan-2-ylmethyl)[(2,3,4,5-tetramethylphenyl)sulfonyl]amine involves its interaction with molecular targets such as enzymes. The sulfonamide group can form strong hydrogen bonds with enzyme active sites, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Oxolan-2-ylmethyl)[(2,3,4,5-tetramethylphenyl)sulfonyl]amine is unique due to the presence of both an oxolane ring and a sulfonamide group, which confer distinct chemical and biological properties. Its specific substitution pattern on the aromatic ring further differentiates it from similar compounds, making it a valuable molecule for various applications .

Properties

CAS No.

1111149-45-1

Molecular Formula

C15H23NO3S

Molecular Weight

297.4g/mol

IUPAC Name

2,3,4,5-tetramethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C15H23NO3S/c1-10-8-15(13(4)12(3)11(10)2)20(17,18)16-9-14-6-5-7-19-14/h8,14,16H,5-7,9H2,1-4H3

InChI Key

OGQJOTJZCVZIFF-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1C)C)C)S(=O)(=O)NCC2CCCO2

Origin of Product

United States

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